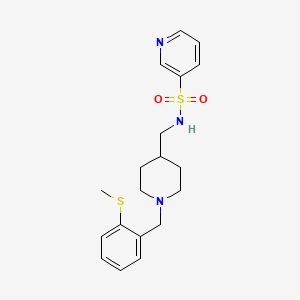

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

Description

N-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine-3-sulfonamide core linked to a piperidin-4-ylmethyl group. The piperidine ring is further substituted with a 2-(methylthio)benzyl moiety.

Properties

IUPAC Name |

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S2/c1-25-19-7-3-2-5-17(19)15-22-11-8-16(9-12-22)13-21-26(23,24)18-6-4-10-20-14-18/h2-7,10,14,16,21H,8-9,11-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBLKJXEMKABSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is synthesized through a multi-step process.

Formation of the Piperidine Ring: : Starting with commercially available piperidine, the ring is substituted at the 4-position through a nucleophilic substitution reaction, incorporating a benzyl group.

Benzyl Group Modification: : The benzyl group is functionalized with a methylthio group using a thiolation reaction, typically involving methylthiol and a suitable catalyst under mild conditions.

Sulfonamide Formation: : The pyridine sulfonamide segment is introduced through a sulfonation reaction, where the piperidine intermediate reacts with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

On an industrial scale, the synthesis might involve continuous flow chemistry to enhance reaction efficiency and yield. This approach allows for precise control over reaction parameters, leading to better scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur moiety, forming sulfoxides and sulfones under oxidative conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Reduction reactions can target the sulfonamide group or the pyridine ring using agents like lithium aluminium hydride or hydrogen gas with palladium catalyst.

Substitution: : N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: : Lithium aluminium hydride, palladium on carbon with hydrogen gas.

Substitution: : Sodium hydride, various alkyl halides.

Major Products

Oxidation: : Sulfoxides, sulfones.

Reduction: : Amino derivatives, deoxygenated products.

Substitution: : Alkylated benzyl derivatives.

Scientific Research Applications

Chemistry

Catalysis: : Used as a ligand in various catalytic systems due to its ability to stabilize transition metals.

Biology

Enzyme Inhibition: : Acts as a potential inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

Drug Development: : Explored as a candidate for drug development, particularly in targeting specific pathways due to its unique structural features.

Industry

Material Science: : Used in the development of specialty materials with desired chemical properties.

Mechanism of Action

The mechanism by which N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide exerts its effects depends on the context of its application. In enzymatic inhibition, for instance, the compound interacts with the active site of the enzyme, disrupting its normal function. The specific molecular targets and pathways involved vary, but typically include interactions with amino acid residues in the active site, leading to altered enzyme activity.

Comparison with Similar Compounds

N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide

Structure : A pyridine-3-sulfonamide derivative with an aniline substituent at the pyridine C2 position and a 4-methylbenzenesulfonamide group.

Key Differences :

- The target compound replaces the aniline group with a piperidine-benzyl moiety, which introduces conformational rigidity and bulkiness.

- The methylthio group in the target compound increases lipophilicity compared to the methyl group in 4-methylbenzenesulfonamide.

Synthesis : Synthesized via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride . This method may parallel the synthesis of the target compound, though the latter likely requires additional steps to incorporate the piperidine-benzyl substituent.

Goxalapladib (CAS-412950-27-7)

Structure : A 1,8-naphthyridine derivative with a piperidinyl group, trifluoromethyl biphenyl, and methoxyethyl substituents.

Key Differences :

- Goxalapladib’s naphthyridine core contrasts with the pyridine-sulfonamide core of the target compound.

- The trifluoromethyl group in Goxalapladib enhances metabolic stability, whereas the methylthio group in the target compound may prioritize lipophilicity over metabolic resistance.

Pharmacological Relevance : Goxalapladib targets atherosclerosis, suggesting sulfonamide/acetamide derivatives may have broad therapeutic applications .

Crystalline Butanamide Derivative (Patent: EP3859124)

Structure: A butanamide with a tetrahydropyran ring containing a methylthio group and a dimethylaminoethyl side chain. Key Differences:

- The butanamide core diverges from the sulfonamide linkage in the target compound.

- Both share a methylthio substituent, but its placement in a tetrahydropyran ring (vs. benzyl) may alter solubility and crystallinity.

Data Table: Structural and Hypothetical Properties

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Hypothetical logP* |

|---|---|---|---|---|

| Target Compound | Pyridine-sulfonamide | 2-(Methylthio)benzyl, piperidine | ~407.5 (estimated) | ~3.8 |

| N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide | Pyridine-sulfonamide | Aniline, 4-methylbenzene | ~329.4 | ~2.5 |

| Goxalapladib | 1,8-Naphthyridine | Trifluoromethyl biphenyl, piperidine | 718.80 | ~6.2 |

| Crystalline Butanamide (EP3859124) | Butanamide | Methylthio-tetrahydropyran | ~600.0 (estimated) | ~4.5 |

*logP values are inferred from substituent contributions (e.g., SCH₃ ≈ +0.6, CF₃ ≈ +1.0).

Research Findings and Implications

- Synthesis : The target compound’s synthesis likely parallels methods for pyridine-sulfonamides, such as sulfonyl chloride reactions with amine intermediates .

- Methylthio Group Impact : Compared to methoxy or methyl groups, the methylthio substituent may improve membrane permeability but could pose metabolic oxidation risks.

- Crystalline Forms : Analogous to EP3859124, the target compound may require optimization of crystalline forms to enhance stability, as sulfonamides often exhibit polymorphism .

Biological Activity

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a piperidine ring, a methylthio-benzyl substituent, and a pyridine sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 374.6 g/mol. The structural complexity allows for diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 374.6 g/mol |

| CAS Number | 1235643-92-1 |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as receptors or enzymes. The sulfonamide group can participate in hydrogen bonding with target proteins, while the hydrophobic regions of the piperidine and benzyl moieties enhance binding affinity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways, potentially affecting cellular processes.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways and cellular responses.

Biological Activity and Therapeutic Applications

Recent studies have indicated promising biological activities for this compound, particularly in the following areas:

Antiviral Activity

Research has shown that compounds similar to this sulfonamide exhibit antiviral properties, particularly against retroviruses. For instance, modifications at specific positions on the piperidine ring have been linked to enhanced inhibitory activity against reverse transcriptase in various cell lines .

Anticancer Potential

The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of pro-apoptotic factors .

Case Studies

- Antiviral Efficacy : A study highlighted the effectiveness of related compounds in inhibiting viral replication at low micromolar concentrations (EC50 values ranging from 130 to 263 μM), showcasing the potential utility of this class of compounds in antiviral therapy .

- Anticancer Activity : Another investigation reported that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancers, indicating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.